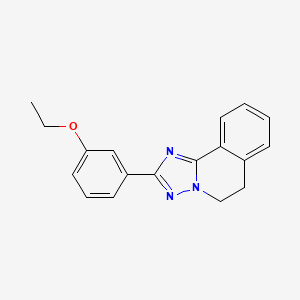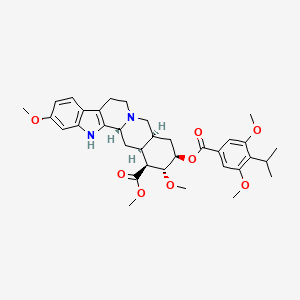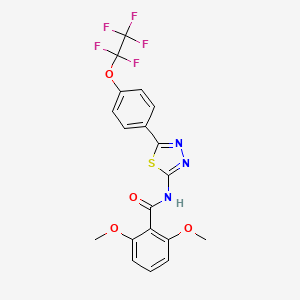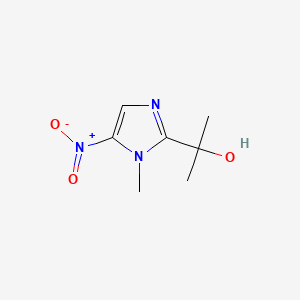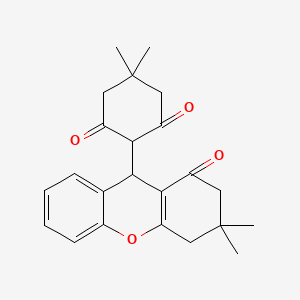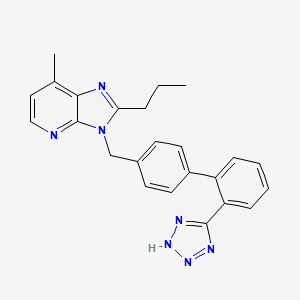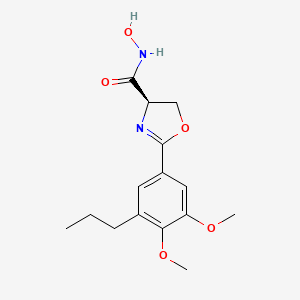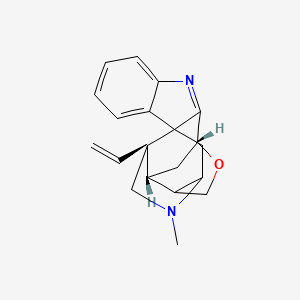
Koumine
Übersicht
Beschreibung
Koumine is an alkaloid that is found abundantly in the crude alkaloid extract of Gelsemium elegans . It displays notable activity against inflammatory and neuropathic pain . It is also known for its therapeutic uses, especially in the central nervous system .
Synthesis Analysis
The synthesis of Koumine involves a structure units oriented approach towards the collective synthesis of sarpagine-ajmaline-koumine type alkaloids . A concise, collective, and asymmetric total synthesis of sarpagine alkaloids and biogenetically related koumine alkaloids has been reported . The key bridged skeleton-forming reactions include tandem sequential oxidative cyclopropanol ring-opening cyclization and ketone α-allenylation .
Molecular Structure Analysis
The solid-state forms of Koumine Hydrochloride were investigated, and one amorphous form and five crystalline forms were identified by powder X-ray diffraction . The crystals displayed an orthorhombic crystal system and symmetry of space group P 2 1 2 1 2 1 .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of Koumine include two key bridged skeleton-forming reactions, namely tandem sequential oxidative cyclopropanol ring-opening cyclization and ketone α-allenylation . These reactions ensure concurrent assembly of the caged sarpagine scaffold and installation of requisite derivative handles .
Physical And Chemical Properties Analysis
Koumine has a molecular weight of 306.4 g/mol . The solid-state forms of Koumine Hydrochloride undergo phase transformations . The amorphous form transforms to form A at 105–120 °C or 75% RH, while forms B, C, D, and E could only be intermediate phases and readily transformed to form A at room temperature .
Wissenschaftliche Forschungsanwendungen
1. Toxicology
- Summary of Application : Koumine’s toxic effects on the early-life development stage of zebrafish were investigated .
- Methods of Application : Zebrafish embryos at 6 hours post-fertilization (hpf) were exposed to varying concentrations of koumine until 120 hpf .
- Results : High concentrations of koumine affected the hatching and heartbeats of the embryos, caused morphological abnormalities, and influenced the acetylcholine (ACh) content and the activity of acetylcholinesterase (AChE) without impairing motor neuron development .
2. Cell Biology
- Summary of Application : The protective effect of koumine against hydrogen peroxide (H2O2)-induced oxidative stress and apoptosis in porcine intestinal epithelial cell line (IPEC-J2 cells) was evaluated .
- Methods of Application : IPEC-J2 cells were exposed to H2O2 and the protective effects of koumine were evaluated .
- Results : Koumine significantly increased cell viability in H2O2-mediated IPEC-J2 cells, decreased reactive oxygen species (ROS) production, suppressed lactate dehydrogenase (LDH) release and malondialdehyde (MDA) production, and restored the loss of superoxide dismutase (SOD), catalase (CAT) and glutathione (GSH) activities .
3. Aquaculture
- Summary of Application : The growth-promoting effects and transcriptional mechanisms of Koumine in aquaculture have been investigated .
4. Dermatology
- Summary of Application : The therapeutic effects of koumine on psoriasis were studied .
- Methods of Application : Mice were treated with varying doses of koumine .
- Results : High and intermediate doses of koumine showed remarkable inhibitory effect on mouse vaginal epithelial cell mitosis and promoted the formation of epidermal granular layer in the scales at the mouse tail .
5. Oncology
- Summary of Application : Koumine has been studied for its potential effects on hepatocellular carcinoma (HCC). It is hypothesized that koumine may regulate the signaling pathways of NF-κB and ERK/p38 MAPK within HCC through the excessive production of reactive oxygen species (ROS), therefore inhibiting HCC cell proliferation and promoting HCC cell apoptosis .
6. Immunology
- Summary of Application : Koumine has been found to attenuate the production of pro-inflammatory cytokines in lipopolysaccharide (LPS)-treated RAW264.7 macrophages .
7. Neuropharmacology
- Summary of Application : Koumine has been found to interact with the orthosteric site located in the interface between the α and β subunits of GABA A receptors .
8. Hepatocellular Carcinoma
- Summary of Application : Koumine has been studied for its potential effects on hepatocellular carcinoma (HCC). It is hypothesized that koumine may regulate the signaling pathways of NF-κB and ERK/p38 MAPK within HCC through the excessive production of reactive oxygen species (ROS), therefore inhibiting HCC cell proliferation and promoting HCC cell apoptosis .
Safety And Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
(1R,10R,12S,15S,16R,17S)-15-ethenyl-13-methyl-19-oxa-3,13-diazahexacyclo[14.3.1.02,10.04,9.010,15.012,17]icosa-2,4,6,8-tetraene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O/c1-3-19-11-22(2)16-9-20(19)13-6-4-5-7-15(13)21-18(20)17-8-14(19)12(16)10-23-17/h3-7,12,14,16-17H,1,8-11H2,2H3/t12-,14+,16-,17+,19-,20+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTLYEMHGPMGUOT-FXWNUWCSSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CC2(C3CC4C5=NC6=CC=CC=C6C52CC1C3CO4)C=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C[C@]2([C@@H]3C[C@@H]4C5=NC6=CC=CC=C6[C@]52C[C@H]1[C@H]3CO4)C=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
CID 91895267 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



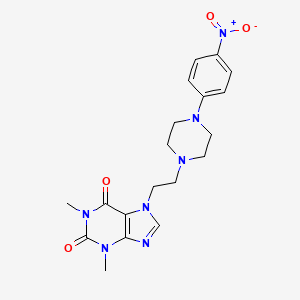
![1,3-Dimethyl-7-[2-[4-(2-nitrophenyl)piperazin-1-yl]ethyl]purine-2,6-dione](/img/structure/B1673677.png)
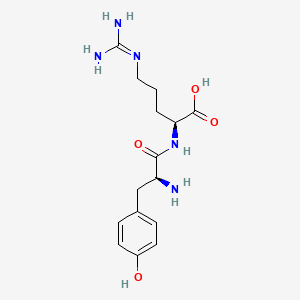
![(2s)-1-[1-(4-Phenylbutanoyl)-L-Prolyl]pyrrolidine-2-Carbonitrile](/img/structure/B1673679.png)
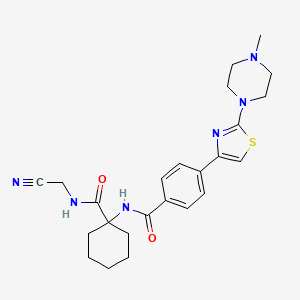
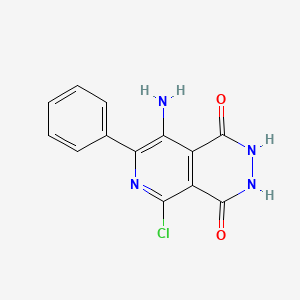
![tert-butyl (2S)-6-amino-2-[[(2R,3S)-3-(1H-indol-3-yl)-2-[[4-(2-oxo-3H-benzimidazol-1-yl)piperidine-1-carbonyl]amino]butanoyl]amino]hexanoate](/img/structure/B1673683.png)
